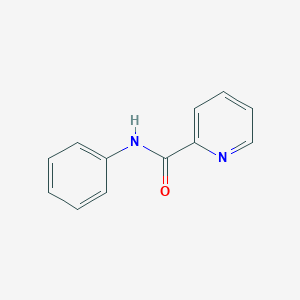

N-Phenylpicolinamide

Description

Properties

IUPAC Name |

N-phenylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBHRBMWXDCRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427270 | |

| Record name | N-Phenylpicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10354-53-7 | |

| Record name | N-Phenylpicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Phenylpicolinamide: A Comprehensive Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development

This in-depth technical guide provides a comprehensive overview of N-Phenylpicolinamide, a core scaffold that has given rise to a multitude of biologically active molecules. We will delve into its discovery and historical context, explore the synthetic routes to this important amide, and examine the evolution of its derivatives as potent modulators of critical biological targets. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of the chemistry and therapeutic potential of the this compound framework.

Introduction: The Emergence of a Privileged Scaffold

The this compound core, characterized by a phenyl group attached to the nitrogen of a picolinamide (pyridine-2-carboxamide), represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors provide an ideal foundation for designing molecules that can interact with a variety of biological targets with high affinity and selectivity. While the initial discovery of the parent molecule is not extensively documented in seminal, standalone publications, its true significance has been realized through the extensive development of its derivatives. These derivatives have shown remarkable efficacy in diverse therapeutic areas, most notably as allosteric modulators of G-protein coupled receptors (GPCRs) and as inhibitors of the NLRP3 inflammasome. This guide will illuminate the journey of this compound from a simple organic molecule to a cornerstone of modern drug discovery.

The Genesis of this compound: A Historical Perspective

While a singular "discovery" paper for this compound is not readily apparent in the historical chemical literature, its conceptualization arises from the fundamental principles of amide bond formation. The combination of picolinic acid, a derivative of pyridine, and aniline, the simplest aromatic amine, provides a logical synthetic route that has been implicitly understood for decades.

Early explorations into picolinamide derivatives were often driven by the desire to create novel ligands for coordination chemistry and catalysis. However, the therapeutic potential of this scaffold began to gain significant attention with the discovery that specific substitution patterns on both the phenyl and picolinamide rings could lead to potent and selective biological activity. A notable example from the mid-20th century is a 1962 patent describing the synthesis of 3-hydroxy-N-phenyl-picolinamide, highlighting an early interest in the biological applications of this class of compounds.[1] This foundational work, though focused on a derivative, paved the way for the extensive structure-activity relationship (SAR) studies that would follow.

Synthetic Strategies: Crafting the this compound Core

The synthesis of this compound and its derivatives is primarily achieved through the formation of an amide bond between a picolinic acid derivative and an aniline derivative. The choice of coupling reagents and reaction conditions can be tailored to the specific substrates and desired scale of the synthesis.

General Synthesis of this compound

A common and straightforward method for the synthesis of the parent this compound involves the activation of picolinic acid to an acid chloride, followed by reaction with aniline.

Experimental Protocol: Synthesis of this compound

-

Step 1: Activation of Picolinic Acid. Picolinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form picolinoyl chloride.[2][3][4] This reaction is typically performed in an inert solvent like dichloromethane (DCM) or neat.

-

Step 2: Amide Bond Formation. The resulting picolinoyl chloride is then reacted with aniline in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[4] This reaction is usually carried out at room temperature or with gentle heating.

-

Step 3: Work-up and Purification. The reaction mixture is then subjected to an aqueous work-up to remove any unreacted starting materials and byproducts. The crude this compound is then purified by recrystallization or column chromatography to yield the final product.

Caption: General workflow for the synthesis of this compound.

Mechanism of Action and Therapeutic Applications of Derivatives

The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. By systematically modifying the substitution patterns on both the phenyl and pyridine rings, researchers have developed potent and selective modulators of key drug targets.

Positive Allosteric Modulators of mGlu4

A significant area of research has focused on this compound derivatives as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4).[2] mGlu4 is a Class C GPCR that plays a crucial role in regulating neurotransmission.[5] Its activation can reduce neurotransmitter release, a mechanism implicated in the pathophysiology of Parkinson's disease.[2]

This compound-based PAMs bind to an allosteric site on the mGlu4 receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds.[2][5] This binding event induces a conformational change in the receptor that enhances its sensitivity to glutamate, thereby potentiating its signaling. This allosteric modulation offers several advantages over orthosteric agonists, including greater subtype selectivity and a reduced risk of receptor desensitization.

Caption: Mechanism of mGlu4 positive allosteric modulation.

NLRP3 Inflammasome Inhibitors

More recently, this compound derivatives have emerged as potent inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases and inducing the release of pro-inflammatory cytokines. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.

The precise mechanism by which this compound derivatives inhibit the NLRP3 inflammasome is an active area of investigation. However, it is believed that they may interfere with the assembly or activation of the inflammasome complex. Structure-activity relationship studies have revealed that modifications to the N-phenyl and picolinamide moieties can significantly impact the potency and selectivity of these inhibitors.[3]

Quantitative Data on this compound Derivatives

The following table summarizes key quantitative data for representative this compound derivatives, highlighting their potency against different biological targets.

| Compound ID | Target | Activity | Reference |

| VU0400195 | mGlu4 PAM | hEC₅₀ = 370 nM | [6] |

| Compound 24 | mGlu4 Ligand | Affinity < 10 nM | [2] |

| NDT-30805 | NLRP3 Inflammasome Inhibitor | Potent and selective inhibition | [3] |

| Compound 9 | NLRP3 Antagonist | Low nanomolar inhibitory activity | [3] |

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for drug discovery. Ongoing research is focused on further optimizing the pharmacokinetic and pharmacodynamic properties of existing derivatives to improve their clinical translatability. The exploration of novel substitution patterns and the application of this scaffold to new biological targets are also promising avenues for future investigation.

References

-

Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. PubMed Central. [Link]

-

Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. ResearchGate. [Link]

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Link]

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC. [Link]

-

This compound. LookChem. [Link]

- Process for the production of new picolinic acid derivatives.

-

This compound | C12H10N2O. PubChem. [Link]

-

Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. ACS Publications. [Link]

-

Synthesis of picolinamide amide derivatives. ResearchGate. [Link]

-

Discovery, Synthesis, and Structure–Activity Relationship Development of a Series of N-4-(2,5-Dioxopyrrolidin-1-yl)phenylpicolinamides (VU0400195, ML182): Characterization of a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) with Oral Efficacy in an Antiparkinsonian Animal Model. ACS Publications. [Link]

Sources

- 1. US3228950A - Process for the production of new picolinic acid derivatives - Google Patents [patents.google.com]

- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

N-Phenylpicolinamide: Technical Specifications and Application Guide

Executive Summary

N-Phenylpicolinamide (CAS: 10354-53-7 ) is a pivotal bidentate ligand and auxiliary scaffold in modern organic synthesis, particularly renowned for its role as a Directing Group (DG) in transition-metal-catalyzed C–H functionalization. By coordinating with metals such as Palladium(II) or Copper(II) through its pyridine nitrogen and amide nitrogen (or oxygen), it facilitates regioselective activation of remote C–H bonds on the

Part 1: Chemical Identity & Physicochemical Profile[1]

Nomenclature and Identification

| Parameter | Specification |

| IUPAC Name | |

| Common Synonyms | Picolinanilide; 2-Pyridinecarboxanilide; this compound |

| CAS Registry Number | 10354-53-7 |

| Molecular Formula | |

| Molecular Weight | 198.22 g/mol |

| SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |

Physicochemical Properties

| Property | Value | Note |

| Appearance | White to off-white crystalline solid | Recrystallized from EtOH/Water |

| Melting Point | 74–75 °C | Literature range: 74–78 °C depending on polymorph |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Sparingly soluble in water |

| pKa | ~11.9 (Amide N-H) | Estimated; acts as weak acid upon metal coordination |

| Coordination Mode | Bidentate ( |

Part 2: Synthetic Methodology

Reliable synthesis is critical for maintaining high purity required for catalytic applications. The Acid Chloride Method is the preferred laboratory protocol due to its high yield and operational simplicity compared to direct thermal condensation.

Protocol: Acyl Chloride Coupling

Reaction Logic: Conversion of picolinic acid to its reactive electrophile (acid chloride) ensures rapid and complete coupling with aniline, avoiding the high temperatures required for direct amide formation.

Materials:

-

Picolinic acid (1.0 eq)

-

Thionyl chloride (

) (1.5 eq) or Oxalyl chloride -

Aniline (1.0 eq)

-

Triethylamine (

) (1.2 eq) -

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask, suspend Picolinic acid (10 mmol) in anhydrous DCM (20 mL).

-

Chlorination: Add

(15 mmol) dropwise at 0 °C. Add a catalytic drop of DMF. Stir at reflux for 2 hours until the solution becomes clear (formation of picolinoyl chloride). -

Evaporation: Remove excess

and solvent under reduced pressure. Redissolve the crude acid chloride in anhydrous DCM (10 mL). -

Coupling: Add the acid chloride solution dropwise to a stirred solution of Aniline (10 mmol) and

(12 mmol) in DCM (20 mL) at 0 °C. -

Reaction: Allow to warm to room temperature and stir for 4–6 hours.

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane/EtOAc 4:1) to yield white crystals.

Visualization: Synthetic Workflow

Caption: Step-wise synthesis via acid chloride activation ensuring high regioselectivity and yield.

Part 3: Mechanistic Application in C–H Activation

This compound is not merely a substrate; it is a privileged directing group (DG) . In Palladium-catalyzed C–H activation, the pyridine nitrogen and the deprotonated amide nitrogen form a rigid 5-membered chelate with Pd(II). This geometry positions the metal center in close proximity to the ortho-C–H bond of the phenyl ring, significantly lowering the activation energy for C–H cleavage.

The "Picolinamide Effect"

-

Coordination: The neutral ligand binds Pd(II).

-

Deprotonation: The amide proton is acidic (

). In the presence of a base (e.g., AgOAc, -

C–H Activation: The highly electrophilic Pd center inserts into the ortho-C–H bond via Concerted Metalation-Deprotonation (CMD).

Visualization: Catalytic Cycle (Pd-Catalyzed Ortho-Arylation)

Caption: The catalytic cycle demonstrating the Directing Group (DG) role of the picolinamide moiety in ortho-C–H activation.

Part 4: Safety & Handling (SDS Summary)

While this compound is generally stable, standard laboratory safety protocols must be observed.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place (2–8 °C recommended for long-term reference standards).

References

-

PubChem. (n.d.).[1][2] this compound (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link]

-

LookChem. (n.d.). This compound CAS 10354-53-7 Properties and Synthesis. Retrieved January 31, 2026, from [Link]

- Daugulis, O., et al. (2005). Palladium-Catalyzed Anilide Directed C-H Bond Functionalization. Journal of the American Chemical Society. (Foundational text on picolinamide directing groups).

-

NIST. (n.d.). Picolinamide Derivatives Data. National Institute of Standards and Technology.[3] Retrieved January 31, 2026, from [Link]

Sources

The Multifaceted Mechanisms of N-Phenylpicolinamide Derivatives: A Technical Guide for Researchers

The N-phenylpicolinamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the development of a diverse array of therapeutic agents. This guide provides an in-depth exploration of the distinct mechanisms of action exhibited by various this compound derivatives, moving beyond a singular definition to illuminate the nuanced and target-specific activities that make this chemical motif a cornerstone of modern drug discovery. For researchers and drug development professionals, understanding these multifaceted mechanisms is paramount for leveraging the full potential of this remarkable scaffold.

Anti-inflammatory Activity: Inhibition of the HIF-1α/Glycolysis/ASIC1a Pathway

A significant area of investigation has been the role of this compound derivatives in modulating inflammatory responses. One prominent example, N-phenethyl-5-phenylpicolinamide (N5P), has demonstrated potent anti-inflammatory effects in the context of acute lung injury (ALI).[1] The mechanism underpinning this activity is the targeted inhibition of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway.

In inflammatory conditions such as ALI, often induced by lipopolysaccharide (LPS), there is an upregulation of HIF-1α. This transcription factor plays a crucial role in the cellular adaptation to low oxygen but is also intricately linked to the inflammatory cascade. HIF-1α activation promotes a metabolic shift towards glycolysis, leading to an increase in lactate production. This metabolic reprogramming, in turn, influences the expression and activity of Acid-Sensing Ion Channel 1a (ASIC1a), a key player in inflammatory processes.

N5P intervenes by directly inhibiting HIF-1α.[1] This inhibition curtails the subsequent metabolic shift, reducing the expression of glycolytic proteins such as GLUT1 and HK2.[1] The downstream effect is a decrease in lactic acid levels and a blunting of the inflammatory response, as evidenced by reduced levels of pro-inflammatory cytokines like IL-1β and IL-6.[1]

Signaling Pathway: HIF-1α Inhibition by N-phenethyl-5-phenylpicolinamide

Caption: Inhibition of the HIF-1α pathway by N5P in macrophages.

Key Experimental Data: N5P Effects on Inflammatory Markers

| Marker | Effect of LPS | Effect of LPS + N5P |

| HIF-1α | Increased | Decreased |

| GLUT1, HK2 | Increased | Decreased |

| Lactic Acid | Increased | Decreased |

| IL-1β, IL-6 | Increased | Decreased |

Experimental Protocol: In Vitro Macrophage Stimulation

-

Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Pre-treatment: Cells are pre-treated with varying concentrations of N5P for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.

-

Incubation: Cells are incubated for 24 hours.

-

Analysis:

-

Supernatants are collected for cytokine analysis (IL-1β, IL-6) using ELISA.

-

Cell lysates are prepared for Western blot analysis of HIF-1α, GLUT1, and HK2 protein expression.

-

Lactate levels in the culture medium are measured using a lactate assay kit.

-

Neuromodulation: Positive Allosteric Modulation of mGlu4

The this compound scaffold is a foundational element in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4).[2][3] mGlu4 is a Class C G-protein coupled receptor (GPCR) that plays a critical role in regulating neurotransmitter release.[4] Its activation is a promising therapeutic strategy for neurological disorders such as Parkinson's disease.[2][3]

Unlike orthosteric agonists that bind to the same site as the endogenous ligand (glutamate), PAMs bind to a distinct allosteric site on the receptor.[2][4] This binding event induces a conformational change in the receptor that enhances its response to glutamate. This compound-based PAMs, therefore, do not activate mGlu4 directly but rather potentiate its activity in the presence of glutamate. This mechanism offers greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric ligands.[2]

The development of these PAMs involves extensive structure-activity relationship (SAR) studies to optimize affinity, selectivity, and pharmacokinetic properties, such as microsomal stability and blood-brain barrier permeability.[2][3]

Logical Relationship: mGlu4 Positive Allosteric Modulation

Caption: Mechanism of this compound PAMs on the mGlu4 receptor.

Antifungal Action: Targeting the Phosphatidylinositol Transfer Protein Sec14p

In the realm of infectious diseases, picolinamide derivatives have been identified as potent antifungal agents.[5] Their mechanism of action involves the specific targeting of Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae.[5] Sec14p is essential for maintaining the lipid composition of the Golgi apparatus, which is critical for vesicular trafficking and cell viability.

Chemogenomic profiling and biochemical assays have confirmed that these picolinamide compounds bind directly to the lipid-binding pocket of Sec14p.[5] This interaction inhibits the protein's lipid transfer activity, disrupting Golgi function and ultimately leading to fungal cell death. X-ray co-crystal structures of the Sec14p-compound complex have provided a detailed understanding of the binding mode, revealing key interactions within the lipid-binding cavity.[5] This molecular insight is invaluable for the rational design and optimization of novel antifungal agents based on the picolinamide scaffold.

Experimental Workflow: Antifungal Target Identification

Caption: Workflow for identifying Sec14p as the target of antifungal picolinamides.

Anticancer Potential: Selective Inhibition of Aurora-B Kinase

Certain derivatives, such as N-methyl-picolinamide-4-thiol, have demonstrated significant antiproliferative activity against various human cancer cell lines.[6] The primary mechanism for this antitumor effect is the selective inhibition of Aurora-B kinase.[6] Aurora-B is a serine/threonine kinase that plays a pivotal role in cell division, particularly in chromosome segregation and cytokinesis. Its overexpression is common in many cancers, making it an attractive target for cancer therapy.

These this compound derivatives act as small-molecule inhibitors of Aurora-B kinase.[6] Molecular docking studies have elucidated the binding interactions between the inhibitor and the ATP-binding pocket of the kinase, providing a rationale for the observed inhibitory activity.[6] By blocking the function of Aurora-B, these compounds disrupt mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

Summary of Antiproliferative Activity of a Lead Compound (6p)

| Cancer Cell Line | IC50 (µM) |

| HepG2 (Liver) | <10 |

| HCT-116 (Colon) | <10 |

| SW480 (Colon) | <10 |

| SPC-A1 (Lung) | <10 |

| A375 (Melanoma) | <10 |

Conclusion

The this compound scaffold is not defined by a single mechanism of action but rather serves as a versatile foundation for designing molecules with highly specific biological activities. From the nuanced modulation of G-protein coupled receptors in the central nervous system to the targeted inhibition of critical enzymes in inflammatory, fungal, and cancerous pathways, the derivatives of this compound showcase the power of this chemical motif in addressing a wide spectrum of therapeutic needs. For drug development professionals, a deep understanding of these distinct mechanisms is essential for harnessing the full potential of this remarkable scaffold in creating the next generation of targeted therapies.

References

- N-phenethyl-5-phenylpicolinamide alleviates inflammation in acute lung injury by inhibiting HIF-1α/glycolysis/ASIC1a p

- Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. PubMed Central.

- Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats.

- Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PubMed Central.

- Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed.

- Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. PubMed.

- GPCRs are activated by orthosteric ligands binding which induce macromolecular protein changes and stimulation of signal transduction pathways and cellular responses inside the cell. Journal of Medicinal Chemistry.

Sources

- 1. N-phenethyl-5-phenylpicolinamide alleviates inflammation in acute lung injury by inhibiting HIF-1α/glycolysis/ASIC1a pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

N-Phenylpicolinamide and its role in medicinal chemistry

An In-Depth Technical Guide to N-Phenylpicolinamide in Medicinal Chemistry

Foreword: The Enduring Value of Privileged Scaffolds

In the landscape of modern drug discovery, the concept of a "privileged scaffold" remains a cornerstone of medicinal chemistry. These are molecular frameworks that, through their unique three-dimensional arrangement of atoms, are capable of binding to multiple, often unrelated, biological targets. The this compound core is a quintessential example of such a scaffold. Its inherent structural rigidity, coupled with the tunable electronic properties of its dual aromatic systems and the crucial hydrogen-bonding capabilities of the amide linker, provides a versatile platform for the design of highly specific and potent therapeutic agents. This guide offers a technical exploration of this scaffold, moving from its fundamental properties to its application in developing targeted therapies, with a focus on kinase inhibition.

The this compound Core: A Structural Analysis

The this compound scaffold consists of a central amide bond linking a picolinamide (pyridine-2-carboxamide) ring and a phenyl ring. The power of this arrangement lies in its conformational pre-organization. The steric interaction between the pyridine nitrogen and the phenyl ring, along with the partial double-bond character of the amide C-N bond, restricts free rotation. This creates a well-defined spatial orientation of the two aromatic rings, which is often crucial for fitting into the binding pockets of protein targets.

This structural foundation allows for systematic chemical modification at several key positions to probe structure-activity relationships (SAR).

Caption: Key modification points on the this compound scaffold.

Therapeutic Applications: From Discovery to Targeted Inhibition

The versatility of the this compound scaffold has led to its exploration in diverse therapeutic areas. While early interest included its role as a positive allosteric modulator (PAM) for metabotropic glutamate receptor 4 (mGlu4) in the context of Parkinson's disease, its most profound impact has been in oncology, particularly as a platform for potent kinase inhibitors.[1]

Case Study: Aurora Kinase Inhibition

The Aurora kinase family (A, B, and C) are serine/threonine kinases that are critical regulators of mitosis.[2] Their overexpression is common in a wide range of human cancers, making them attractive targets for anticancer drug development.[2]

A notable series of N-methylpicolinamide-4-thiol derivatives was synthesized and evaluated for antiproliferative activity.[2] This work identified compound 6p as a potent and selective inhibitor of Aurora-B kinase.[3] The SAR studies revealed that substitution on the phenyl ring was critical for potency.

Table 1: In Vitro Antiproliferative Activity of Lead Compound 6p [2]

| Cell Line | Cancer Type | IC₅₀ (µM) of 6p | IC₅₀ (µM) of Sorafenib (Reference) |

| HepG2 | Liver Cancer | <10 | >10 |

| HCT-116 | Colon Cancer | <10 | >10 |

| SW480 | Colon Cancer | <10 | >10 |

| SPC-A1 | Lung Cancer | <10 | >10 |

| A375 | Melanoma | <10 | >10 |

The data clearly demonstrates that compound 6p possesses broad-spectrum antiproliferative activity, in many cases superior to the multi-kinase inhibitor Sorafenib.[2][3] This potency is directly linked to its selective inhibition of Aurora-B kinase.[3]

Case Study: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR, is a key mediator of angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.

Researchers have successfully utilized the this compound scaffold to develop potent VEGFR-2 inhibitors. By grafting a 2-ethenylpyridine fragment onto a 4-phenoxypicolinamide structure, a series of novel derivatives were created.[5]

Table 2: VEGFR-2 Kinase Inhibition Data for Picolinamide Derivatives [5]

| Compound | Modifications | VEGFR-2 IC₅₀ (µM) |

| 8a | Phenyl-ethenylpyridine | 0.87 |

| 8j | (4-chlorophenyl)-ethenylpyridine | 0.53 |

| 8l | (4-fluorophenyl)-ethenylpyridine | 0.29 |

| Sorafenib | Reference Drug | 0.90 |

The results show that these compounds, particularly the fluorinated analog 8l , exhibit potent, sub-micromolar inhibition of VEGFR-2 kinase, surpassing the activity of Sorafenib in this specific assay.[5] This highlights the scaffold's effectiveness in targeting the ATP-binding site of tyrosine kinases.

Mechanism of Action: Disrupting Oncogenic Signaling

The primary mechanism by which this compound derivatives exert their anticancer effects is through competitive inhibition at the ATP-binding site of kinases like Aurora-B and VEGFR-2. The picolinamide portion of the scaffold often forms critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. The phenyl group, meanwhile, extends into a hydrophobic pocket, with its substituents probing for additional favorable interactions.

By occupying the ATP-binding site, the inhibitor prevents the kinase from phosphorylating its downstream substrate proteins, thereby arresting the signaling cascade that promotes cell proliferation and survival.

Caption: Inhibition of the VEGFR-2 signaling cascade by an this compound derivative.

Experimental Protocols for the Medicinal Chemist

Trustworthiness in synthetic and medicinal chemistry is built upon reproducible, well-described protocols. The following sections provide self-validating, step-by-step methodologies for the synthesis and evaluation of novel this compound analogs.

Protocol: General Synthesis of N-(substituted-phenyl)picolinamide

This protocol is a generalized procedure based on common amide coupling reactions found in the literature.[6][7]

Objective: To synthesize a target this compound derivative via amide bond formation.

Materials:

-

Substituted picolinic acid (1.0 eq)

-

Substituted aniline (1.0 eq)

-

HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (Dimethylformamide)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted picolinic acid (1.0 eq) and dissolve in anhydrous DMF.

-

Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.

-

Amide Coupling: Add the substituted aniline (1.0 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the evaluation of a compound's antiproliferative activity against a cancer cell line.[2][8]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound.

Materials:

-

Human cancer cell line (e.g., A549, HCT-116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Future Directions and Concluding Remarks

The this compound scaffold continues to be a fertile ground for medicinal chemistry innovation. Its proven success as a kinase inhibitor framework warrants further exploration. Future efforts should focus on:

-

Improving Selectivity: Designing derivatives that can distinguish between highly homologous kinase family members to reduce off-target effects.

-

Overcoming Resistance: Developing next-generation inhibitors that are active against clinically observed resistance mutations.

-

Exploring New Targets: Applying the scaffold to other target classes where its structural and electronic features may prove advantageous.

References

-

Maiti, S., & Laha, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 526-545. Available at: [Link]

-

Ríos-Guzmán, A., & Alvarez-Villalobos, D. A. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6296. Available at: [Link]

-

Iacopetta, D., & Ceramella, J. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(16), 4995. Available at: [Link]

-

Wang, Y., et al. (2015). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 20(12), 21956-21971. Available at: [Link]

-

van der Westhuyzen, R., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology, 11, 688613. Available at: [Link]

-

Senturk, M., et al. (2021). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1368-1374. Available at: [Link]

-

Kumar, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Heliyon, 9(2), e13361. Available at: [Link]

-

Khan, I., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Future Medicinal Chemistry, 15(14), 1199-1212. Available at: [Link]

-

Li, W., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6296-6308. Available at: [Link]

-

Williams, Jr., D. L., et al. (2011). Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. Journal of Medicinal Chemistry, 54(4), 1146-1159. Available at: [Link]

-

Li, W., et al. (2011). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 16(6), 5130-5141. Available at: [Link]

-

Klopfenstein, S. R., et al. (2007). Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. Bioorganic & Medicinal Chemistry Letters, 17(21), 5879-5883. Available at: [Link]

-

Lin, C.-H., et al. (2020). Structure–activity relationships of N‐[4‐(6‐hydroxy‐2‐naphthyl)phenyl]‐amide derivatives. Archiv der Pharmazie, 353(10), 2000142. Available at: [Link]

-

Li, W., et al. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Molecules, 16(6), 5130-41. Available at: [Link]

-

East, S. P., et al. (2014). Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. Bioorganic & Medicinal Chemistry Letters, 24(15), 3349-3353. Available at: [Link]

-

Zhang, Y., et al. (2020). Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127321. Available at: [Link]

-

Li, W., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances, 8(12), 6438-6450. Available at: [Link]

-

Thany, S. H. (2021). Molecular Mechanism of Action of Neonicotinoid Insecticides. Insects, 12(2), 119. Available at: [Link]

-

Li, W., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules, 17(6), 6296-308. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Molecules, 27(19), 6296. Available at: [Link]

-

Mällas, A., et al. (1998). Synthesis of isosteric analogues of nicotinamide adenine dinucleotide containing C-nucleotide of nicotinamide or picolinamide. Journal of Medicinal Chemistry, 41(20), 3821-3831. Available at: [Link]

Sources

- 1. Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives | MDPI [mdpi.com]

- 8. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacophore of N-Phenylpicolinamide: A Technical Guide to Biological Targets

Executive Summary

N-Phenylpicolinamide (NPP) is not merely a single compound but a privileged scaffold in medicinal and agricultural chemistry. Its biological activity is dictated by a bidentate chelating motif (pyridine nitrogen and amide oxygen) and a lipophilic tail. This guide dissects the three primary biological domains where NPP derivatives exhibit potent activity: Mitochondrial Respiration (Agrochemicals) , Zinc-Dependent Metalloenzymes (Oncology) , and Allosteric Neuromodulation (CNS Disorders) .

Part 1: The Chemical Scaffold & Pharmacophore

To understand the biological targets, one must first understand the binding capabilities of the core structure. The this compound scaffold presents a specific geometry that allows it to act as a "chameleon" ligand depending on substitution patterns.

| Structural Feature | Chemical Function | Biological Consequence |

| Pyridine Nitrogen ( | Electron donor / H-bond acceptor | Critical for metal chelation ( |

| Amide Oxygen ( | Electron donor | Works in concert with |

| Amide Nitrogen ( | Hydrogen bond donor | Essential for orienting the molecule via H-bonds with protein backbone residues (e.g., Ser, Tyr). |

| Phenyl Ring | Lipophilic/Aromatic interactions | Targets hydrophobic pockets; |

Part 2: Primary Target Class I — Mitochondrial Respiration

Domain: Agricultural Chemistry (Fungicides) & Antiparasitics Specific Target: Cytochrome bc1 Complex (Complex III), Qi Site[1]

The most commercially validated application of the picolinamide scaffold is in the inhibition of fungal respiration. Derivatives such as Fenpicoxamid (metabolized to UK-2A) are potent inhibitors of the respiratory chain.

Mechanism of Action: The Qi Site Blockade

The cytochrome bc1 complex transfers electrons from ubiquinol (

-

Binding: NPP derivatives bind selectively to the Qi site (quinone reduction site) on the inner side of the mitochondrial membrane.

-

Mimicry: The picolinamide structure mimics the semiquinone intermediate. The amide

forms a critical hydrogen bond with the backbone of Asp229 or His201 (residue numbering varies by species), while the bulky phenyl group occupies the hydrophobic channel. -

Blockade: By occupying the Qi site, NPP prevents the re-oxidation of cytochrome b hemes (

). This halts the Q-cycle. -

Result: ATP synthesis collapses, and the accumulation of electrons leads to Superoxide (

) generation, triggering cell death.

Visualization: The Q-Cycle Blockade

Figure 1: Mechanism of Action at the Mitochondrial Qi Site. The inhibitor locks the enzyme in a reduced state, preventing electron recycling and halting ATP production.

Part 3: Primary Target Class II — Zinc Metalloenzymes

Domain: Oncology & Anti-inflammatory Drug Discovery Specific Targets: Matrix Metalloproteinases (MMPs) & Histone Deacetylases (HDACs)[2]

In medicinal chemistry, the NPP scaffold is exploited for its Zinc-Binding Group (ZBG) properties.

Mechanism: Bidentate Chelation

Many enzymes utilize a catalytic Zinc ion (

-

The Interaction: The pyridine nitrogen and the carbonyl oxygen of the picolinamide form a "pincer" (bidentate chelate) around the active site Zinc.

-

Selectivity: The N-phenyl tail extends into the S1' specificity pocket. By modifying the substituents on the phenyl ring (e.g., adding long alkyl chains or biphenyls), researchers can tune selectivity between MMP-1, MMP-9, or HDAC isoforms.

Validated Targets

-

MMPs (Matrix Metalloproteinases): Inhibition prevents extracellular matrix degradation, reducing tumor metastasis.

-

HDACs (Histone Deacetylases): Picolinamides can act as "cap groups" for HDAC inhibitors, altering gene expression in cancer cells.

Part 4: Emerging Targets — Neuromodulation

Domain: CNS Disorders (Parkinson's, Pain) Specific Targets: mGluR4 & TRP Channels

Metabotropic Glutamate Receptor 4 (mGluR4)

N-phenylpicolinamides have been identified as Positive Allosteric Modulators (PAMs) for mGluR4.

-

Significance: Activation of mGluR4 reduces excessive excitatory transmission in the basal ganglia, offering a therapeutic route for Parkinson's disease.

-

Binding: Unlike the orthosteric site (which binds glutamate), NPPs bind to a transmembrane allosteric pocket, stabilizing the active conformation of the receptor.

TRP Channels (TRPM8 / TRPA1)

Transient Receptor Potential (TRP) channels are sensors for pain and temperature.

-

Activity: Certain carboxamide derivatives act as antagonists or modulators of TRPM8 (the cold sensor).

-

Structure-Activity Relationship (SAR): The amide linker is critical here; replacing the pyridine with other heterocycles often results in a loss of activity, highlighting the specific requirement for the picolinamide geometry.

Part 5: Experimental Validation Protocols

To confirm the target of a novel this compound derivative, the following self-validating workflows are recommended.

Protocol A: Mitochondrial Respiration Inhibition Assay

Validates Target Class I (Qi Site)

Principle: Measure the consumption of Oxygen in isolated mitochondria. If NPP targets Complex III, respiration should cease only when succinate (Complex II substrate) is used, but not if TMPD/Ascorbate (Complex IV substrate) is used.

-

Preparation: Isolate mitochondria from S. cerevisiae or rat liver using differential centrifugation. Resuspend in respiration buffer (0.6 M Mannitol, 20 mM HEPES, pH 7.4).

-

Baseline: Add mitochondria to the oxygraph chamber. Add ADP (1 mM) to initiate State 3 respiration.

-

Inhibitor Addition: Inject NPP derivative (dissolved in DMSO) at graded concentrations (

). -

Substrate Check (The Validation Step):

-

Add Succinate : If respiration is blocked, the target is downstream of Complex II (likely Complex III).

-

Add Decylubiquinol : If respiration remains blocked, the target is Complex III.

-

Add Ascorbate + TMPD : This bypasses Complex III and donates electrons directly to Complex IV. Respiration should recover.

-

If respiration recovers with Ascorbate/TMPD, the target is confirmed as Complex III.

-

Protocol B: Fluorescence-Based Enzymatic Assay (MMP/HDAC)

Validates Target Class II (Zinc Metalloenzymes)

-

Reagents: Recombinant MMP-9 enzyme; Fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH2).

-

Equilibrium: Incubate Enzyme (10 nM) with NPP derivative (variable conc.) in Assay Buffer (50 mM Tris, 10 mM

, -

Initiation: Add Fluorogenic substrate.

-

Readout: Monitor fluorescence (

) over 60 minutes. -

Data Analysis: Plot

vs. [Inhibitor] to determine-

Control: Use EDTA (non-specific chelator) as a positive control for inhibition.

-

Experimental Workflow Diagram

Figure 2: Decision Tree for Target Deconvolution. This workflow distinguishes between mitochondrial toxicity and enzymatic inhibition.

References

-

FRAC (Fungicide Resistance Action Committee). (2023). FRAC Code List 2023: Fungal control agents sorted by cross resistance pattern and mode of action. (Target site C3: complex III: cytochrome bc1 at Qi site). Link

-

Meyer, J. P., et al. (2012). "Structure-Activity Relationship Studies of Picolinamide-Based Inhibitors of MMP-12." Journal of Medicinal Chemistry. (Demonstrates Zinc chelation mechanism). Link

-

Gombert, M., et al. (2018). "Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties." Cell Chemical Biology. (Confirms Qi site targeting and resistance mutations). Link

-

Niswender, C. M., & Conn, P. J. (2010). "Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease." Annual Review of Pharmacology and Toxicology. (Discusses PAM activity of picolinamides). Link

-

PDB (Protein Data Bank). Entry 6Q48. "Structure of mitochondrial respiratory complex III with picolinamide inhibitor." Link

Sources

Technical Guide: N-Phenylpicolinamide Analogs and Their Applications

Executive Summary

The N-phenylpicolinamide scaffold represents a pivotal structural motif in modern bioactive chemistry, bridging the gap between natural product derivatization and fully synthetic rational drug design.[1] While historically overshadowed by nicotinamides, picolinamides (pyridine-2-carboxamides) have emerged as the definitive pharmacophore for Qi site inhibition (QiI) in mitochondrial respiration. This guide analyzes the structural architecture, mechanism of action (MoA), and synthetic pathways of these analogs, with a primary focus on their commercial dominance in next-generation fungicides (e.g., Fenpicoxamid) and emerging utility in medicinal chemistry (mGlu4 modulation, NLRP3 inhibition).[1]

Chemical Architecture & SAR Profile

The core pharmacophore consists of a picolinic acid (pyridine-2-carboxylic acid) coupled to an aniline derivative. The unique electronic properties of the pyridine nitrogen at the ortho position relative to the amide carbonyl create a chelation-capable bidentate system, crucial for both biological binding and catalytic direction.

The Pharmacophore[1]

-

Head Group: The 3-hydroxy-4-methoxypicolinamide motif is critical. The 3-OH group often participates in intramolecular hydrogen bonding with the amide nitrogen, planarizing the molecule and pre-organizing it for the binding pocket.[1]

-

Linker: The amide bond provides rigidity and directional H-bond donation/acceptance.[1]

-

Tail Group: In fungicidal analogs (e.g., UK-2A derivatives), this is a complex macrocyclic dilactone or a lipophilic benzyl/phenethyl moiety that occupies the hydrophobic pocket of the target enzyme.[1]

Structure-Activity Relationship (SAR)

| Structural Domain | Modification | Effect on Potency/Stability |

| Pyridine Ring | 3-OH substitution | Essential for high affinity binding (H-bond donor). |

| 4-OMe substitution | Enhances lipophilicity and metabolic stability.[1] | |

| Amide Nitrogen | N-Methylation | Generally abolishes activity (loss of H-bond donor). |

| Phenyl Ring | Ortho-substitution | Steric bulk here can lock conformation; critical for selectivity.[1] |

| Macrocycle (UK-2A) | Isobutyryl ester (Fenpicoxamid) | Pro-drug strategy: Increases hydrolytic stability and penetration; cleaves in planta to active form.[1] |

Mechanism of Action: The Qi Inhibition Paradigm[1]

The commercial success of N-phenylpicolinamides stems from their ability to circumvent resistance to strobilurins (Qo inhibitors) by targeting a different site on the Cytochrome

The Target: Cytochrome Complex

Mitochondrial respiration relies on the Q-cycle.[1] While strobilurins block the outer quinol oxidation site (

-

Binding Mode: The picolinamide head group inserts into the

site.[1] The pyridine nitrogen likely engages in a salt-bridge or strong H-bond interaction with Asp229 (in Zymoseptoria tritici numbering) within the transmembrane helix. -

Resistance Breaking: Because the

and

Signaling Pathway Diagram

The following diagram illustrates the interruption of electron transport at Complex III.

Caption: Dual-target model of Complex III inhibition. Picolinamides target the Qi site, remaining effective against Qo-resistant strains.

Synthetic Methodologies

The synthesis of these analogs ranges from semi-synthetic modification of fermentation products to total synthesis via C-H activation.[1]

Pathway A: Semi-Synthesis (The UK-2A Route)

Fenpicoxamid is not fully synthetic.[1] It is derived from UK-2A , a natural product isolated from Streptomyces.

-

Fermentation: Streptomyces sp.[1][2] produces UK-2A.[1][2][3][4][5][6][7]

-

Derivatization: The exocyclic hydroxyl group is acylated to form an isobutyryl acetal.[1][2] This converts the unstable natural product into a lipophilic pro-fungicide (Fenpicoxamid) that penetrates the leaf cuticle before metabolizing back to the active UK-2A.[1]

Pathway B: Picolinamide as a Directing Group (C-H Activation)

In medicinal chemistry, the this compound motif is a "privileged" directing group (DG) for Palladium-catalyzed C-H activation. The pyridine nitrogen and amide oxygen coordinate Pd(II), directing functionalization to the ortho position of the phenyl ring.[1]

-

Utility: Allows rapid installation of halogens, aryls, or alkyl groups at the sterically hindered ortho position, creating diverse libraries for SAR scanning without de novo synthesis.[1]

Emerging Applications (Beyond Agriculture)

While fungicides dominate the patent landscape, the scaffold is gaining traction in pharmaceutical research.[1]

mGlu4 Positive Allosteric Modulators (PAMs)

N-phenylpicolinamides have been identified as PAMs for the metabotropic glutamate receptor 4 (mGlu4), a target for Parkinson's disease.[1]

-

Mechanism: They bind to an allosteric pocket, enhancing the receptor's response to glutamate.[1]

-

Key Feature: The picolinamide core provides the necessary H-bond acceptor/donor profile to anchor the ligand in the transmembrane domain.[1]

NLRP3 Inflammasome Inhibitors

Recent screens have highlighted picolinamide derivatives as inhibitors of the NLRP3 inflammasome, potentially useful for treating gout and neuroinflammation.[1] The scaffold likely disrupts the ATPase activity of NLRP3.[1]

Experimental Protocols

Protocol: Synthesis of N-(2-iodophenyl)picolinamide

A self-validating protocol for creating a substrate suitable for C-H activation studies.

Reagents: Picolinic acid (1.0 eq), 2-iodoaniline (1.0 eq), EDC·HCl (1.2 eq), DMAP (0.1 eq), DCM (Solvent).[1]

-

Activation: Dissolve picolinic acid (10 mmol) in dry DCM (50 mL) under

. Add EDC·HCl (12 mmol) and DMAP (1 mmol).[1] Stir at 0°C for 15 min. Checkpoint: Solution should remain clear/slightly cloudy; precipitation indicates urea byproduct formation.[1] -

Coupling: Add 2-iodoaniline (10 mmol) dropwise. Warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Wash with 1M HCl (2x) to remove unreacted amine/DMAP, then sat. NaHCO₃ (2x) to remove excess acid.

-

Purification: Recrystallize from Ethanol/Hexane.

-

Validation:

-

1H NMR (CDCl3): Look for the amide singlet at

ppm (deshielded by intramolecular H-bond with pyridine N). -

Yield: Expected >85%.

-

Protocol: Mitochondrial Respiration Inhibition Assay (Qi Site Specificity)

To distinguish Qi inhibition (Picolinamide) from Qo inhibition (Strobilurin).

Materials: Isolated mitochondria (fungal or bovine), Cytochrome

-

Baseline Activity: Measure the reduction of Cytochrome

at 550 nm using NADH as the electron donor. -

Qo Blockade: Add a saturating concentration of Strobilurin (e.g., Azoxystrobin). Residual activity indicates leakage or alternative pathways.[1]

-

Qi Challenge: In a separate run, add the Test Picolinamide .

-

Observation: If the compound is a Qi inhibitor, it will block respiration even in mutants resistant to Strobilurins (e.g., G143A mutants).

-

-

Antimycin A Control: Use Antimycin A (known Qi inhibitor) as a positive control. The test compound should mimic Antimycin's inhibition profile.

References

-

Owen, W. J., et al. (2017). "Characterization of the mechanism of action of fenpicoxamid fungicide and its metabolite UK-2A." Pest Management Science. Link

-

Zhu, Y., et al. (2013). "Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization." Chemistry – A European Journal.[1] Link

-

Niswender, C. M., et al. (2009). "Discovery, Synthesis, and Pharmacological Characterization of a Novel Series of this compound mGlu4 Positive Allosteric Modulators." Journal of Medicinal Chemistry. Link

-

Corteva Agriscience. (2018). "Fenpicoxamid (Inatreq™ active) Technical Bulletin." Link

-

Food and Agriculture Organization (FAO). (2018). "Fenpicoxamid: Toxicological and Residue Evaluation." JMPR Reports. Link

Sources

- 1. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. II. Impact of modifications to the macrocycle benzyl position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. corteva.com [corteva.com]

- 7. Biological characterization of fenpicoxamid, a new fungicide with utility in cereals and other crops - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Phenylpicolinamide: A Dual-Utility Scaffold in Drug Discovery

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Process Scientists

Executive Summary

In the modern pharmacopeia, N-Phenylpicolinamide (CAS: 10354-53-7) occupies a rare "dual-utility" niche. It serves simultaneously as a robust pharmacophore in neurology and oncology and as a privileged directing group (DG) in C-H activation chemistry.

For the medicinal chemist, this scaffold offers tunable lipophilicity and hydrogen-bonding potential, validated in Positive Allosteric Modulators (PAMs) for mGlu4 receptors and Aurora-B kinase inhibitors. For the process chemist, the picolinamide moiety is a premier bidentate ligand, enabling high-fidelity ortho- and remote C-H functionalization via transition metal catalysis (Pd, Co, Ni), often outperforming monodentate directing groups in stability and selectivity.

This guide synthesizes the literature on this compound, moving from its synthetic utility to its biological applications, providing self-validating protocols for laboratory implementation.

Part 1: The Synthetic Powerhouse (Directing Group Utility)

The Chelation Mechanism

The picolinamide (PA) auxiliary is a bidentate (

Key Advantages:

-

Stabilization: Supports high-oxidation-state catalysis, enabling the use of earth-abundant metals like Cobalt and Nickel.

-

Selectivity: The rigid bite angle enforces strict ortho-selectivity on the attached phenyl ring.

-

Removability: Recent advances allow for the "traceless" removal of the PA group post-functionalization, often recycling the picolinic acid moiety.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of a Cobalt-catalyzed, picolinamide-directed C-H functionalization. Note the critical formation of the metallacycle intermediate.

Part 2: Medicinal Chemistry & Pharmacology[1][2][3][4]

Beyond its role as a synthetic tool, the this compound core is a bioactive scaffold. Its planar topology and hydrogen-bond donor/acceptor motif make it an ideal mimic for ATP-binding sites or allosteric pockets.

Case Study A: mGlu4 Positive Allosteric Modulators (PAMs)

Metabotropic glutamate receptor 4 (mGlu4) is a primary target for Parkinson’s disease therapy. Research by Engers et al. (Vanderbilt Center for Neuroscience Drug Discovery) identified N-phenylpicolinamides as potent PAMs.

-

Mechanism: The scaffold binds to an allosteric site on the receptor, enhancing the affinity of the endogenous ligand (glutamate).

-

SAR Insight: Substitution on the phenyl ring is critical. Para-substitution (e.g., -NHAc, -Cl) generally improves potency and metabolic stability compared to ortho-substitution, which can sterically hinder binding.

-

Key Compound: N-(4-acetamido)phenylpicolinamide showed sub-micromolar potency and good blood-brain barrier (BBB) penetration in rat models.

Case Study B: Aurora-B Kinase Inhibitors

Aurora-B kinase is a regulator of mitosis; its overexpression is linked to poor prognosis in various cancers.

-

Discovery: A series of N-methylpicolinamide-4-thiol derivatives were synthesized to target the ATP-binding pocket of Aurora-B.

-

Lead Candidate (Compound 6p): Displayed IC50 values < 10 µM against HepG2 (liver) and HCT-116 (colon) cancer lines.

-

Selectivity: The picolinamide nitrogen interacts with the hinge region of the kinase, while the phenyl tail extends into the hydrophobic pocket.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituent modifications on the this compound scaffold based on aggregated literature data.

| Region | Modification | Effect on Activity (General) |

| Pyridine Ring | 4-Thiol substitution | Increases antitumor potency (Aurora-B inhibition). |

| Amide Linker | N-Methylation | Generally reduces potency for mGlu4; tolerated for kinases. |

| Phenyl Ring | Para-Acetamido (-NHCOCH3) | High Potency: Critical for mGlu4 PAM activity; improves solubility. |

| Phenyl Ring | Ortho-Halogen (-Cl, -F) | Reduced Potency: Steric clash often hinders binding pocket fit. |

| Phenyl Ring | Para-Nitro (-NO2) | Cytotoxicity: Increases non-specific toxicity (undesirable for CNS drugs). |

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of the this compound Core

Rationale: This protocol uses a mixed anhydride coupling method, which avoids the harsh conditions of acid chlorides and provides higher yields than direct thermal condensation.

Reagents:

-

Picolinic acid (1.0 equiv)[1]

-

Aniline derivative (1.0 equiv)

-

Ethyl chloroformate (1.1 equiv)

-

Triethylamine (Et3N) (1.2 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve picolinic acid (10 mmol) in anhydrous DCM (50 mL) at 0°C under nitrogen. Add Et3N (12 mmol) followed by dropwise addition of ethyl chloroformate (11 mmol). Stir for 30 minutes to form the mixed anhydride intermediate.

-

Coupling: Add the aniline derivative (10 mmol) dissolved in DCM (10 mL) dropwise to the cold mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with water (50 mL). Wash the organic layer with saturated NaHCO3 (2 x 30 mL) to remove unreacted acid, followed by 1M HCl (2 x 30 mL) to remove unreacted amine.

-

Purification: Dry over Na2SO4, concentrate in vacuo, and recrystallize from Ethanol/Water.

Protocol 3.2: Picolinamide-Directed C-H Arylation

Rationale: Adapted from Daugulis et al., this protocol utilizes the bidentate nature of the scaffold to install an aryl group at the ortho position.

Reagents:

-

This compound (Substrate) (1.0 equiv)

-

Aryl Iodide (Coupling partner) (1.2 equiv)

-

Cobalt(II) Acetate tetrahydrate (10 mol%)

-

Silver Acetate (AgOAc) (1.0 equiv) – Oxidant/Halide scavenger

-

Solvent: Trifluoroethanol (TFE) – Critical for stabilizing Co(III)

Workflow:

-

Setup: In a screw-cap vial, combine this compound (0.5 mmol), Aryl Iodide (0.6 mmol), Co(OAc)2·4H2O (0.05 mmol), and AgOAc (0.5 mmol).

-

Solvation: Add TFE (2.0 mL). Note: TFE is non-negotiable; it aids in the protonolysis step of the catalytic cycle.

-

Heating: Seal and heat to 100°C for 12 hours.

-

Isolation: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove silver salts.

-

Purification: Concentrate and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

References

-

Engers, D. W., et al. (2011).[4][1] "Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu4)."[4] Journal of Medicinal Chemistry, 54(4), 1106-1110.[4] Link

-

Zhang, H., et al. (2012). "Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents." Bioorganic & Medicinal Chemistry Letters, 22(10), 3392-3396. Link

-

Daugulis, O., et al. (2014). "Cobalt-catalyzed aminoquinoline- and picolinamide-directed C-H functionalization." Accounts of Chemical Research, 48(4), 1053-1064. Link

-

LookChem. (n.d.). "this compound CAS 10354-53-7 Properties and Safety." LookChem Database. Link

-

Rani, G., et al. (2020).[5] "Traceless directing groups: a novel strategy in regiodivergent C–H functionalization." Chemical Communications, 56, 12479-12521.[5] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. lookchem.com [lookchem.com]

- 3. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Traceless directing groups: a novel strategy in regiodivergent C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: Structure-Activity Relationship (SAR) of N-Phenylpicolinamide Scaffolds

Executive Summary

N-Phenylpicolinamide represents a privileged scaffold in medicinal and agricultural chemistry, distinguished by its ability to enforce specific conformational constraints via intramolecular hydrogen bonding. This guide provides a technical analysis of the scaffold's Structure-Activity Relationship (SAR), focusing on its dual utility as a respiratory inhibitor (QiI) in fungicides (e.g., Fenpicoxamid precursors) and a Positive Allosteric Modulator (PAM) of metabotropic glutamate receptor 4 (mGlu4) in neurology.

This document is designed for lead optimization scientists, detailing the causal links between steric/electronic modifications and biological efficacy.

Chemical Architecture & Conformational Locking

The biological potency of this compound stems from its ability to adopt a planar, bioactive conformation. This is governed by an intramolecular hydrogen bond (IMHB) between the amide proton and the pyridine nitrogen (or an ortho-substituent).

The Pharmacophore

The scaffold is divided into three critical zones for SAR optimization:

-

Region A (The Head): The Picolinyl moiety (Pyridine ring).

-

Region B (The Linker): The Amide bond.

Visualization: SAR Logic Map

Figure 1: Hierarchical SAR logic map defining the three optimization zones and their governing rules.

Detailed SAR Analysis

Region A: The Picolinyl Head (The Warhead)

In fungicidal applications (targeting the Qi site of Complex III), the picolinamide "head" mimics the natural substrate ubiquinone.

-

Pyridine Nitrogen: Essential. Replacing the pyridine ring with a phenyl ring (benzamide) typically results in a >100-fold loss of activity. The nitrogen serves as a critical H-bond acceptor for the receptor site (e.g., Serine residues in the binding pocket).

-

3-Substitution: Introduction of a hydroxyl (-OH) or methoxy (-OMe) group at the 3-position (ortho to the amide carbonyl) creates a secondary IMHB with the amide carbonyl oxygen. This locks the conformation and often improves binding affinity by mimicking the 3-hydroxy-picolinic acid moiety found in natural products like UK-2A [1].

Region B: The Amide Linker

The amide bond is not merely a connector; it is a structural scaffold.

-

H-Bond Donor: The amide -NH is a critical donor.

-

Methylation: N-methylation of the amide often abolishes activity. This suggests the amide proton is involved in essential H-bonding with the target protein or that the methyl group introduces a steric clash preventing the planar bioactive conformation [2].

Region C: The Phenyl Tail (The Tuning Knob)

This region dictates the specific therapeutic application (Agro vs. Pharma).

-

For mGlu4 PAMs (Neurology):

-

Para-Acetamido Group: An acetamido (-NHCOCH3) group at the para position of the phenyl ring significantly enhances potency (EC50 < 500 nM). This group likely interacts with a specific polar pocket in the mGlu4 transmembrane domain [2].

-

Lipophilicity: Moderate lipophilicity is preferred for blood-brain barrier (BBB) penetration.

-

-

For QiI Fungicides (Agro):

-

Lipophilic Substituents: Meta and para substitutions with lipophilic, electron-withdrawing groups (e.g., -CF3, -Cl, -OCF3) are crucial. These groups improve membrane permeability (LogP) and binding to the hydrophobic Qi pocket of the cytochrome bc1 complex [3].

-

Steric Bulk: Large bulky groups (e.g., phenoxy) at the para position can enhance activity against specific cell lines by accessing auxiliary binding pockets [4].

-

Quantitative Data Summary

The following table contrasts the SAR trends for two distinct biological targets using the this compound scaffold.

Table 1: Comparative SAR Data (IC50/EC50 values)

| Compound ID | R1 (Picoline 3-pos) | R2 (Phenyl 4-pos) | Target | Activity (IC50/EC50) | Notes | Ref |

| VU0400195 | H | -NH-CO-CH3 | mGlu4 (Human) | 280 nM (EC50) | Standard mGlu4 PAM | [2] |

| Analogue 4 | H | -F | mGlu4 (Human) | > 10,000 nM | Loss of H-bond donor at tail | [2] |

| UK-2A | -OH (Macrocyclic) | (Complex tail) | Z. tritici (Fungi) | 0.86 nM (IC50) | Natural Product Benchmark | [3] |

| Cmpd 8e | H | -O-Ph | A549 (Cancer) | 3.6 µM (IC50) | Cytotoxicity via Aurora-B | [4] |

| Cmpd 3 | H | H | mGlu4 / Fungi | Inactive / Weak | Unsubstituted scaffold is poor | [2] |

Mechanistic Insight: Mitochondrial Respiration Inhibition

For the fungicidal application, the mechanism of action is the inhibition of the cytochrome bc1 complex. The this compound binds at the Qi site (inner mitochondrial membrane), blocking electron transfer from heme bH to ubiquinone.

Visualization: Mechanism of Action Workflow

Figure 2: Mechanism of Action (MOA) pathway for this compound derivatives acting as QiI fungicides.

Experimental Protocols

Synthesis: General Amide Coupling Protocol

Objective: Synthesize this compound derivatives via acid chloride activation. Rationale: The acid chloride method is preferred for picolinic acids due to the high reactivity required to overcome the electron-deficient nature of the pyridine ring.

-

Activation:

-

Dissolve Picolinic acid derivative (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by a catalytic drop of DMF.

-

Stir for 2 hours at room temperature.

-

Evaporate solvent to yield the crude acid chloride (use immediately).

-

-

Coupling:

-

Dissolve the substituted Aniline (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM.

-

Add the crude acid chloride (dissolved in minimal DCM) dropwise at 0°C.

-

Stir at room temperature for 4–12 hours (monitor by TLC).

-

-

Workup:

-

Quench with saturated NaHCO3.

-

Extract with DCM (3x). Wash organic layer with brine.

-

Dry over Na2SO4 and concentrate.[1]

-

-

Purification:

-

Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexane/EtOAc gradient).

-

Biological Assay: Mitochondrial Electron Transport (MET) Inhibition

Objective: Determine IC50 values for Qi site inhibition.[4] Self-Validation: Use Antimycin A (known Qi inhibitor) as a positive control.

-

Preparation: Isolate mitochondria from Saccharomyces cerevisiae or Zymoseptoria tritici using differential centrifugation.

-

Assay Buffer: 50 mM Potassium Phosphate (pH 7.5), 2 mM EDTA, 0.1% BSA.

-

Reaction Mix:

-

Mitochondrial protein (20 µg/mL).

-

Cytochrome c (oxidized, 50 µM).

-

NADH (200 µM) as the electron donor.

-

Test compound (DMSO solution, serial dilutions).

-

-

Measurement:

-

Initiate reaction with NADH.

-

Monitor the reduction of Cytochrome c by measuring absorbance increase at 550 nm using a kinetic spectrophotometer.

-

-

Calculation:

-

Plot Slope (Rate) vs. Log[Compound].

-

Calculate IC50 using non-linear regression (Sigmoidal dose-response).

-

References

-

Owen, W. J., et al. (2018). "Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement."[5] Pest Management Science, 74(12), 2736-2745. Link

-

Engers, D. W., et al. (2011).[6] "Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4))." Journal of Medicinal Chemistry, 54(4), 1106-1110.[6] Link

-

Wilmot, J. J., et al. (2019). "Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. II. Impact of modifications to the macrocycle benzyl position." Pest Management Science, 75(2), 406-413. Link

-

Wang, S., et al. (2011).[6] "Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives." Bioorganic & Medicinal Chemistry Letters, 21(18), 5331-5335. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. III. Impact of modifications to the macrocycle isobutyryl ester position - PubMed [pubmed.ncbi.nlm.nih.gov]